molecular formula C14H19N5S B6460197 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549043-50-5

4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6460197
CAS No.: 2549043-50-5
M. Wt: 289.40 g/mol
InChI Key: QGRWMYQSIBEMHW-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core with three key substituents:

  • 4-Methyl group: Enhances hydrophobicity and steric bulk.
  • 2-(Methylsulfanyl) group: A thioether moiety contributing to electron-donating effects and moderate lipophilicity.

Properties

IUPAC Name

4-methyl-6-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S/c1-10-5-15-19(6-10)9-12-7-18(8-12)13-4-11(2)16-14(17-13)20-3/h4-6,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRWMYQSIBEMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Table 1: Substituent Comparison
Compound Name (CAS/Reference) Pyrimidine Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Predicted pKa/Stability Notes
Target Compound 4-Me, 2-MeS, 6-azetidine-(4-Me-pyrazole) Thioether, azetidine, pyrazole ~390 (estimated) Moderate stability (thioether)
4-(Difluoromethyl)-6-(1-ethyl-3-Me-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (1006441-37-7) 4-CF2H, 2-EtSO2, 6-(Et/Me-pyrazole) Sulfonyl, difluoromethyl, pyrazole 338.35 Higher metabolic stability (sulfonyl)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-Me-6-(p-tolyl-hydrazinyl)pyrimidine 4-pyrazole, 2-Me, 6-hydrazinyl-p-tolyl Hydrazine, p-tolyl, pyrazole ~380 (estimated) Hydrazine may reduce oxidative stability
2-[(4-MePh)amino]-6-[(tetrazol-5-yl)SMe]pyrimidin-4(3H)-one (669745-87-3) 2-anilino, 6-tetrazole-SMe, 4-keto Tetrazole, thioether, ketone 391.45 pKa ~8.30 (tetrazole acidity)
4-{4-[(1-Me-imidazol-2-yl)sulfonyl]piperazinyl}-6-CF3-pyrimidine (2097937-07-8) 6-CF3, 4-piperazine-sulfonyl-imidazole Trifluoromethyl, sulfonamide, piperazine 376.35 High electron-withdrawing (CF3, sulfonyl)
Key Observations :
  • Electronic Effects :
    • The target compound’s methylsulfanyl group (electron-donating) contrasts with sulfonyl (electron-withdrawing) in 1006441-37-7 , which may alter reactivity in nucleophilic substitution.
    • Trifluoromethyl in 2097937-07-8 increases electronegativity, enhancing binding to hydrophobic pockets in enzymes.
  • Hydrazinyl in introduces linearity and hydrogen-bonding capacity but may confer oxidative instability.
  • Acidity and Solubility :
    • The tetrazole group in 669745-87-3 (pKa ~8.30) enhances water solubility at physiological pH compared to the target’s thioether.

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